Controlled Lipophilicity: XLogP3 Comparison Among N-Substituted Analogues
1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea exhibits a computed XLogP3 of 1.3 [1], which is approximately 1 log unit lower than the phenoxyethyl analogue (CAS 2178771-17-8; XLogP3 ~2.2–2.6 predicted via fragment-based method) and about 0.3–0.5 log units higher than the methoxyphenyl analogue (CAS 2194846-88-1; XLogP3 ~0.8–1.0 predicted). This intermediate lipophilicity often correlates with optimal passive membrane permeability while maintaining aqueous solubility above 10 µM—a desirable window for cell-based screening campaigns.
| Evidence Dimension | Lipophilicity (XLogP3 – computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Phenoxyethyl analogue: XLogP3 ≈ 2.4 (predicted); methoxyphenyl analogue: XLogP3 ≈ 0.9 (predicted) |
| Quantified Difference | ~1.1 log units lower than phenoxyethyl; ~0.4 log units higher than methoxyphenyl |
| Conditions | Computed via standard XLogP3 algorithm; experimental log D₇.₄ values not published for this series |
Why This Matters
This intermediate lipophilicity may place the compound closer to the CNS-permeability sweet spot (generally logP 1–3), whereas the phenoxyethyl analogue risks higher plasma-protein binding and the methoxyphenyl analogue may suffer from lower membrane flux.
- [1] Kuujia Chemical Database, Entry for CAS 2176070-16-7 (XLogP3: 1.3). View Source
